Acetophenone, 4',4'''-ethylenedi-
Description
Acetophenone, 4’,4’‘’-ethylenedi- is a chemical compound with the molecular formula C18H18O2 . It is also known by other names such as 4,4’-Diacetylbibenzyl and 4,4’-Diacetyldiphenylethane . The molecular weight of this compound is 266.3 g/mol .
Molecular Structure Analysis
The IUPAC name for Acetophenone, 4’,4’‘’-ethylenedi- is 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone . The InChI representation is InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3 . The Canonical SMILES representation is CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C .Physical And Chemical Properties Analysis
The physical and chemical properties of Acetophenone, 4’,4’‘’-ethylenedi- include a molecular weight of 266.3 g/mol . Other properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
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Heterocyclic Compounds Synthesis
- Field : Organic Chemistry
- Application : Acetophenone is used in the synthesis of many heterocyclic compounds .
- Methods : Acetophenone and its derivatives are used in multicomponent reactions including three- and four-component reactions . One method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .
- Results : The use of acetophenone in these reactions has led to the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings .
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Biological and Allelochemical Interactions
- Field : Life Sciences
- Application : Acetophenone, as a metabolite, is involved in multiple interactions with various microorganisms .
- Methods : The details of its biogenesis and chemical synthesis are provided, and the possibility of its application in different areas of life sciences is examined .
- Results : Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .
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Condensation Reactions
- Field : Organic Chemistry
- Application : Acetophenone derivatives are used in condensation reactions with active methylene compounds and aldehydes .
- Methods : The reaction is implemented under microwave conditions in the presence of boric acid .
- Results : The protocol is simple, healthy, and environmentally friendly due to the use of a non-toxic catalyst coupled to a solvent-free procedure .
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Synthesis of 4-Azafluorenone Hybrids
- Field : Organic Chemistry
- Application : Acetophenone derivatives are used in the synthesis of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids .
- Methods : The synthesis is achieved via a one-pot condensation of acetophenone derivatives, ammonium acetate, 1,3-indanedione, and 1-benzyl-2-butyl-4-chloroimidazole-5-carboxaldehyde under refluxing DMF .
- Results : The synthesis yields 4-azafluorenone hybrids in excellent yields (77–86%) .
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Antifungal Activities
- Field : Life Sciences
- Application : Acetophenone derivatives have demonstrated antifungal activities .
- Methods : Studies have been conducted on naturally occurring acetophenone derivatives such as xanthoxylin isolated from Melicope borbonica leaves and 4-hydroxy-3-(isopentent-2-yl) acetophenone from Helichrysum sp .
- Results : These acetophenone derivatives showed antifungal activity against fungi like Candida albicans, Penicillium expansum, and Cladosporium herbarum .
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Synthesis of Chalcones
- Field : Organic Chemistry
- Application : Acetophenone is used in the synthesis of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds .
- Methods : The synthesis involves the condensation of acetophenone with aldehydes in the presence of a base .
- Results : This reaction forms a carbon-carbon double bond and results in the formation of chalcones .
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Perfumery and Flavoring
- Field : Industrial Chemistry
- Application : Acetophenone is used in the perfume and flavoring industry due to its sweet and pleasant odor .
- Methods : It is used as a component in various consumer products such as perfumes, soaps, detergents, and lotions .
- Results : It imparts a sweet and pleasant aroma to these products .
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Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Acetophenone and its derivatives are used in the synthesis of various pharmaceutical drugs .
- Methods : It is used as a building block in the synthesis of various drugs such as anticoagulants, analgesics, and antipyretics .
- Results : The drugs synthesized using acetophenone have been found to be effective in treating various medical conditions .
properties
IUPAC Name |
1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCVLSXAOHWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229605 | |
Record name | Acetophenone, 4',4'''-ethylenedi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone, 4',4'''-ethylenedi- | |
CAS RN |
793-06-6 | |
Record name | 4,4′-Diacetylbibenzyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetophenone, 4',4'''-ethylenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 793-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37517 | |
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Record name | Acetophenone, 4',4'''-ethylenedi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 793-06-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4′-Diacetylbibenzyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLB4KF8V7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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